molecular formula C14H12O4S B6406434 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95% CAS No. 1261892-73-2

4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, 95%

Cat. No.: B6406434
CAS No.: 1261892-73-2
M. Wt: 276.31 g/mol
InChI Key: SQBCYYVRUXYAMP-UHFFFAOYSA-N
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Description

4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid, or 4-MCTMP, is a synthetic organic compound with a unique molecular structure and a wide array of potential applications in the field of scientific research.

Scientific Research Applications

4-MCTMP has a wide range of potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and iron, in biological samples (2). It has also been used as a fluorescent probe for the detection of hydrogen peroxide in living cells (3). In addition, 4-MCTMP has been used as a fluorescent dye for the detection of DNA damage in living cells (4).

Mechanism of Action

4-MCTMP has been shown to interact with metal ions and hydrogen peroxide through a complex mechanism. When 4-MCTMP is exposed to metal ions, the metal ions bind to the sulfur atom of the 4-MCTMP molecule and cause a shift in the emission spectrum of the molecule (5). When 4-MCTMP is exposed to hydrogen peroxide, the hydrogen peroxide binds to the oxygen atom of the 4-MCTMP molecule and causes a shift in the emission spectrum of the molecule (6).
Biochemical and Physiological Effects
The physiological effects of 4-MCTMP are not fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies (7). In addition, 4-MCTMP has been shown to have antioxidant properties, which may be beneficial in protecting cells from oxidative damage (8).

Advantages and Limitations for Lab Experiments

4-MCTMP has several advantages for use in laboratory experiments. It is a highly fluorescent molecule with a wide range of excitation and emission wavelengths, making it ideal for use in a variety of applications. In addition, 4-MCTMP is non-toxic and non-mutagenic, making it safe to use in laboratory experiments. However, 4-MCTMP is relatively expensive and can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research involving 4-MCTMP. For example, further research could be done to explore the potential therapeutic applications of 4-MCTMP, such as its use as an antioxidant or its ability to detect DNA damage in living cells. In addition, further research could be done to explore the potential of 4-MCTMP as a fluorescent probe for the detection of other molecules, such as proteins or carbohydrates. Finally, further research could be done to explore the potential of 4-MCTMP as a fluorescent dye for imaging applications.

Synthesis Methods

4-MCTMP is synthesized through a multi-step process that involves the reaction of 5-(methoxycarbonyl)thiophene-3-carbaldehyde with 3-methylbenzoic acid in the presence of a base catalyst. The reaction is carried out at room temperature in a solvent such as dimethylformamide and yields 4-MCTMP as the final product (1).

Properties

IUPAC Name

4-(5-methoxycarbonylthiophen-3-yl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-8-5-9(13(15)16)3-4-11(8)10-6-12(19-7-10)14(17)18-2/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBCYYVRUXYAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CSC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690979
Record name 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-73-2
Record name 4-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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